molecular formula C20H19NO3 B1332780 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 51842-70-7

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1332780
CAS No.: 51842-70-7
M. Wt: 321.4 g/mol
InChI Key: UMIHKVGOARDBHB-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (2-BPQ) is an aromatic carboxylic acid that is widely used in scientific research. It is a building block for a variety of compounds, including pharmaceuticals, dyes, and fragrances. 2-BPQ is a versatile molecule that has a wide range of applications in the lab.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Crystal Structure and Spectral Characterization : The crystal structure of certain quinoline derivatives like N-(4-acetylphenyl)quinoline-3-carboxamide has been analyzed, revealing monoclinic system crystallization with controlled crystal packing by hydrogen bond interactions. Spectroscopic methods including FT-IR, NMR, and UV-Vis have been employed for detailed structural insights, and molecular geometry optimizations have been conducted using DFT methods (Polo-Cuadrado et al., 2021).

Complexation and Coordination Chemistry

  • Chelating Ion Exchangers : Quinoline-2-carboxylic acids with varying substituents have shown potential in extracting metal ions from aqueous solutions, demonstrating the role of the substituents in metal ion selectivities and the nature of the polymeric support in influencing metal ion capacities and rates of equilibration (Moberg et al., 1990).
  • Coordination Complexes : Various coordination complexes have been synthesized and characterized, displaying interesting structural arrangements and potential in areas like biological labeling, owing to their luminescence and electrochemical properties (Pan et al., 2014).

Synthetic Applications and Material Chemistry

  • Substituted Anilides Synthesis : Innovative methods using microwave irradiation for the synthesis of substituted anilides of quinoline-2-carboxylic acid have been developed, showcasing an efficient approach and structural diversity (Bobál et al., 2012).
  • Graft Copolymers Containing Quinoline Derivatives : New derivatives of graft copolymers incorporating quinoline-4-carboxylic acid fragments have been synthesized, indicating potential applications in material science (Druzhinina et al., 2004).

Biochemical and Pharmacological Studies

  • Antibacterial and Antimicrobial Activities : Quinoline derivatives have been synthesized and evaluated for antimicrobial activities, showing promising results against different microorganisms, highlighting their potential in addressing antibiotic resistance challenges (Kumar & Kumar, 2021).
  • Cytotoxic Activities : Studies on the cytotoxic activity of certain quinoline-4-carboxylic acid derivatives have shown promising results, suggesting their potential in cancer therapy and the development of novel anticancer agents (Bhatt et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins such as kinases and phosphatases can modulate cell signaling pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling, gene expression, and metabolism. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. The compound also interacts with DNA, causing changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its therapeutic potential in treating various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These effects are crucial for understanding its potential as a long-term therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects . Additionally, it can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus . Its localization within cells is crucial for its interaction with target enzymes and DNA, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . The compound’s nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . This subcellular localization is essential for its role in regulating cellular processes and exerting its therapeutic effects .

Properties

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHKVGOARDBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365609
Record name 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51842-70-7
Record name 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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